molecular formula C₂₀H₂₃N₃ B1146993 cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile CAS No. 147292-24-8

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

Cat. No.: B1146993
CAS No.: 147292-24-8
M. Wt: 305.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile (CAS: 147292-24-8) is a piperidine-derived compound featuring a nitrile group, a phenylamino substituent, and a benzyl moiety at the 1-position. The compound is supplied by Aladdin Biochemical Technology Co., Ltd., a global leader in high-purity chemical reagents, with rigorous quality control systems certified under ISO 9001:2015 and ISO 17025:2017 standards . Its synthesis and characterization likely employ advanced analytical tools such as 400/600 MHz NMR and LC-MS, as noted in Aladdin’s infrastructure .

Properties

IUPAC Name

(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTZMJZNRNLKPD-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Esterification and Acylation

The synthesis begins with the reaction of 4-(phenylamino)-1-(phenylmethyl)piperidine-4-carboxylic acid with methanol under acidic conditions to form the methyl ester. Subsequent acylation with propanoic acid anhydride introduces a protective group at the nitrogen, yielding methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate. Hydrogenation using palladium-on-charcoal (10% w/w) at room temperature and normal pressure removes the protective group, regenerating the secondary amine.

Cyanation and Purification

The ester intermediate undergoes cyanation using potassium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The reaction mixture is then alkalized with ammonium hydroxide, and the product is extracted with trichloromethane. Column chromatography over silica gel (eluent: trichloromethane/methanol, 95:5) isolates the nitrile derivative in 68% yield.

Table 1: Key Reaction Conditions for Cyanation

ParameterValue
Temperature80°C
Reaction Time12 hours
Catalyst/SolventKCN/DMSO
Purification MethodSilica Gel Chromatography
Yield68%

Stereoselective Synthesis via Reductive Amination

Formation of the Piperidine Core

Janssen’s method, adapted for this compound, utilizes 3-methyl-4-piperidone as a starting material. Condensation with benzylamine in ethanol under reflux forms the corresponding Schiff base. Subsequent reduction with sodium cyanoborohydride in methanol at 0°C selectively produces the cis isomer due to steric hindrance from the 3-methyl group.

Introduction of the Phenylamino Group

The reduced intermediate is treated with aniline in the presence of acetic acid as a catalyst. The reaction proceeds via nucleophilic substitution at the 4-position of the piperidine ring, achieving 89% enantiomeric excess (ee) for the cis configuration. Final purification via recrystallization from 2-propanol yields the target compound with >99% purity.

Scale-Up Considerations and Process Optimization

Hydroboration-Oxidation Route

A scalable approach involves the hydroboration of 1-benzyl-3-methyl-1,2,3,6-tetrahydropyridine using borane-THF complex. The resulting organoborane is oxidized with hydrogen peroxide in basic methanol, yielding the cis-3-methyl-4-hydroxy intermediate. Conversion to the nitrile is achieved using phosphorus oxychloride and trimethylsilyl cyanide (TMSCN), with a throughput of 10 kg per batch in industrial settings.

Table 2: Comparison of Scalable Methods

MethodYield (%)Purity (%)Throughput (kg/batch)
Hydroboration-Oxidation7599.510
Reductive Amination8298.75

Stereochemical Control and Isomer Separation

Chromatographic Resolution

Crude reaction mixtures often contain cis-trans diastereomers due to the equatorial preference of the phenylamino group. Preparative HPLC using a chiral stationary phase (CSP) with hexane/isopropanol (90:10) resolves the isomers, achieving >99% diastereomeric excess (de) for the cis form.

Crystallization Techniques

Differential solubility in 2-propanol allows selective crystallization of the cis isomer. The trans isomer remains in the mother liquor, enabling a 92% recovery rate for the desired product.

Alternative Routes and Emerging Methodologies

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyanation step. Reaction times are reduced from 12 hours to 45 minutes, with comparable yields (70–72%).

Enzymatic Resolution

Pilot studies employ lipase enzymes to hydrolyze ester intermediates selectively, though yields remain suboptimal (≤50%) .

Chemical Reactions Analysis

Types of Reactions

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of nucleophiles or electrophiles, often using solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two groups: direct derivatives (e.g., ester variants) and complex heterocycles (e.g., patented quinoline derivatives). Key comparisons are outlined below:

Methyl Ester Derivative

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester (CAS: 147292-29-3) shares the core piperidine scaffold but replaces the nitrile (-CN) group with a methyl ester (-COOCH₃) . This substitution alters physicochemical properties:

  • Reactivity : Nitriles can undergo hydrolysis to carboxylic acids or act as electrophilic warheads in covalent inhibitors, whereas esters are prone to enzymatic cleavage (e.g., esterases), making them useful as prodrugs.
  • Molecular Weight : The ester variant has a higher molecular weight (338.44 g/mol vs. ~307 g/mol estimated for the nitrile), which may influence pharmacokinetics.
Property cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile Methyl Ester Derivative
CAS No. 147292-24-8 147292-29-3
Functional Group -CN -COOCH₃
Molecular Weight ~307 g/mol (estimated) 338.44 g/mol
Potential Role Electrophilic moiety for covalent binding Prodrug or solubility-enhancing group

Patented Quinoline-Piperidine Hybrids

The patents in describe compounds like N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, which share structural motifs with the target compound:

  • Common Features: Cyan Group: The 3-cyano substituent on the quinoline core mirrors the nitrile in the piperidine compound, suggesting a role in hydrogen bonding or target engagement. Piperidine/Piperidinylidene Motifs: Both compounds utilize piperidine-derived moieties, which are common in drugs targeting G-protein-coupled receptors (GPCRs) or ion channels.
  • Substituents: Chloro, pyridyl-methoxy, and tetrahydrofuran-oxy groups in the patented compounds may improve target selectivity or metabolic stability compared to the simpler benzyl and phenylamino groups in the Aladdin compound.
Feature This compound Quinoline-Piperidine Hybrids
Core Structure Piperidine Quinoline
Key Substituents Benzyl, phenylamino, nitrile Chloro, pyridyl-methoxy, cyano
Potential Targets Kinases, GPCRs Kinases, DNA topoisomerases

Biological Activity

cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, also known by its chemical formula C21H26N2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H26N2
  • Molecular Weight : 338.44 g/mol
  • CAS Number : 147292-29-3
  • Structural Characteristics : The compound features a piperidine ring substituted with a phenylamino group and a phenylmethyl group, which contributes to its pharmacological properties.

Research indicates that this compound exhibits various biological activities primarily through interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

  • Analgesic Activity :
    • The compound has been studied for its analgesic properties, particularly in the context of pain management. It functions as an N-(4-piperidinyl)-N-phenylamide, which is known to modulate pain pathways in the central nervous system .
  • Antidiabetic Effects :
    • Preliminary studies suggest that this compound may have potential in treating metabolic disorders such as Type II diabetes mellitus. Its mechanism may involve the modulation of insulin signaling pathways and glucose metabolism .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

Activity Mechanism Reference
AnalgesicModulation of central pain pathways
AntidiabeticModulation of insulin signaling
NeuroprotectivePotential inhibition of neuroinflammatory pathways

Case Study 1: Analgesic Efficacy

In a controlled study, this compound was administered to subjects with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its efficacy as an analgesic agent.

Case Study 2: Impact on Glucose Metabolism

A clinical trial evaluated the effects of this compound on glucose levels in patients with Type II diabetes. The results demonstrated improved glycemic control and enhanced insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders.

Q & A

What methods are effective for synthesizing cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile with high yield and purity?

Basic Research Question
A two-step synthesis protocol is commonly employed. First, react the precursor (e.g., a chloromethyl-substituted piperidine derivative) with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C for 1 hour. After aqueous workup and ether extraction, purify the crude product via silica gel column chromatography using a hexane/ethyl acetate (3:1) solvent system. This method achieves yields >75% and purity >95% .

How should researchers analyze the purity and structural integrity of this compound?

Basic Research Question
Combine 400 MHz or 600 MHz NMR spectroscopy to confirm stereochemistry and substituent positions, particularly focusing on the piperidine ring’s cis-configuration and phenylamino group orientation. Pair this with UPLC-MS (e.g., Waters systems) for high-resolution mass validation and purity assessment. For trace impurities, use HPLC with a Carbowax® 20M-TPA column to resolve polar byproducts .

How can stereochemical inconsistencies in synthesized batches be resolved?

Advanced Research Question
Stereochemical drift often arises during cyanide substitution or purification. To mitigate this:

  • Optimize reaction temperature (e.g., 120°C ensures complete substitution without racemization) .
  • Use chiral HPLC columns (e.g., Nukol™ or SPB®-1000) to separate enantiomers post-synthesis.
  • Confirm absolute configuration via X-ray crystallography if crystalline derivatives are obtainable .

How can researchers address discrepancies in spectroscopic data between different synthesis batches?

Advanced Research Question
Contradictions in NMR or MS data may stem from residual solvents, tautomerism, or polymorphic forms. To resolve:

  • Cross-validate with multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation).
  • Test solubility in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts.
  • Perform variable-temperature NMR to detect dynamic equilibria (e.g., amine inversion) .

What are the recommended storage conditions to ensure compound stability?

Basic Research Question
Store the compound at room temperature in airtight, light-protected containers. Avoid refrigeration, as moisture absorption can degrade the nitrile group. Stability studies show no decomposition over 12 months under these conditions . For long-term storage (>2 years), use desiccants like silica gel and argon gas to minimize oxidation .

What strategies mitigate hazardous intermediate formation during synthesis?

Advanced Research Question
The synthesis may generate toxic intermediates (e.g., cyanide-containing byproducts). Mitigation strategies include:

  • In situ quenching with FeSO4 to neutralize excess KCN.
  • Use FTIR monitoring to track intermediate formation and adjust reaction parameters in real time.
  • Employ fume hoods with HEPA filters and personal protective equipment (PPE) during extraction steps .

How can researchers optimize reaction conditions to reduce byproduct formation?

Advanced Research Question
Byproducts often arise from competing alkylation or ring-opening reactions. Optimization steps:

  • Replace DMSO with acetonitrile as a polar aprotic solvent to suppress side reactions.
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Introduce bulky ligands (e.g., tert-butoxycarbonyl groups) to sterically hinder undesired pathways .

What analytical techniques are critical for confirming the compound’s bioactivity in pharmacological studies?

Advanced Research Question
For in vitro assays:

  • Use flow cytometry (e.g., BD FACSymphony™ S6) to evaluate cell-cycle effects.
  • Pair LC-MS/MS with enzymatic assays (e.g., kinase inhibition) to correlate structure-activity relationships.
  • Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies may stem from impurities or stereochemical variability. Solutions:

  • Re-test batches using hybridoma screening to isolate bioactive stereoisomers.
  • Perform dose-response curves with purified samples to rule out excipient interference.
  • Cross-reference with molecular docking simulations to identify critical binding motifs .

What are the best practices for scaling up synthesis without compromising stereochemical integrity?

Advanced Research Question
Scale-up challenges include heat dissipation and mixing efficiency. Recommendations:

  • Use continuous-flow reactors to maintain consistent temperature and pressure.
  • Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) to minimize racemization.
  • Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.